D-2,4-Dimethylphenylalanine
Description
Historical Context of Non-Canonical Amino Acid Integration in Peptide Science
The integration of amino acids beyond the 20 canonical proteinogenic ones has a rich history, evolving from early chemical modifications to sophisticated biosynthetic methods. A foundational inspiration for using non-canonical amino acids (ncAAs) stems from nature itself, particularly from non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which often contain unusual amino acid architectures. nih.gov
Historically, one of the earliest methods to introduce unnatural side chains into proteins was through the chemical modification of natural amino acid residues, with techniques like cysteine alkylation dating back to the 1930s. mdpi.com The direct incorporation of ncAAs into proteins marked a significant leap forward. Over the past few decades, numerous reports have highlighted the value of ncAAs as building blocks for drug discovery and for probing protein function. rsc.org Advances in affinity-based screening platforms, such as mRNA display, have recently enabled the generation of vast libraries containing over 10¹² unique de novo ncAA-containing macrocyclic peptides in a single screening round. nih.gov These methods provide powerful tools for developing designer peptides with improved drug-like properties, moving far beyond the limitations of the 20 canonical amino acids. nih.gov
Significance of Aromatic Amino Acid Analogues in Contemporary Biochemistry
Aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are fundamental to protein structure and function. researchgate.net Their aromatic side chains participate in crucial non-covalent interactions, such as stacking and hydrophobic interactions, which stabilize the folded structures of many proteins. wikipedia.orgnih.gov These residues are frequently found buried within the core of globular proteins or at the interfaces of protein-protein and protein-ligand interactions. wikipedia.orgnih.gov Furthermore, aromatic amino acids serve as essential precursors for a host of vital biochemicals, including neurotransmitters like serotonin (B10506) and dopamine, and hormones such as thyroxine and melatonin. researchgate.netwikipedia.org
The study of aromatic amino acid analogues, including D-2,4-Dimethylphenylalanine, is of great significance in modern biochemistry. These analogues serve as unique tools to investigate and modulate biological systems. By selectively modifying the aromatic ring—for instance, through fluorination or methylation—researchers can fine-tune the electronic and steric properties of the amino acid. walshmedicalmedia.com This allows for a detailed examination of its role in processes like enzyme kinetics, protein stability, and receptor binding. walshmedicalmedia.com For example, incorporating analogues can help determine the importance of specific cation-π interactions in membrane protein stability or alter the catalytic activity of an enzyme. walshmedicalmedia.com The ability to introduce these subtle yet impactful changes makes aromatic amino acid analogues indispensable for protein engineering and the development of novel therapeutics. mdpi.comwalshmedicalmedia.com
Table 1: Comparison of Canonical Aromatic Amino Acids and an Analogue
| Feature | Phenylalanine | Tyrosine | Tryptophan | This compound |
|---|---|---|---|---|
| Classification | Canonical, Aromatic | Canonical, Aromatic | Canonical, Aromatic | Non-Canonical, Aromatic Analogue |
| Structure | Phenyl group | Phenol group | Indole group | 2,4-dimethylphenyl group |
| Stereochemistry | Primarily L-form in nature | Primarily L-form in nature | Primarily L-form in nature | D-form (synthetic) |
| Key Role | Protein structure, precursor to Tyrosine wikipedia.org | Protein structure, precursor to hormones/neurotransmitters researchgate.net | Protein structure, highest UV absorbance, precursor to serotonin/melatonin wikipedia.org | Peptide modification, enhances stability, provides steric bulk chemimpex.comnih.gov |
| Natural Occurrence | Abundant in proteins | Abundant in proteins | Abundant in proteins | Not naturally occurring |
Stereochemical Considerations and the D-Configuration of this compound
Chirality is a fundamental property of amino acids, with most existing as one of two non-superimposable mirror images, or enantiomers, designated as L- (levo) or D- (dextro) forms. jpt.com This designation is based on the spatial arrangement of the groups around the alpha-carbon. jpt.com In nearly all life forms, proteins are constructed almost exclusively from L-amino acids. jpt.comwikipedia.org Consequently, the cellular machinery, particularly enzymes like proteases, is highly stereospecific and preferentially recognizes and degrades peptides made of L-amino acids. nih.govjpt.com
The D-configuration of this compound is a critical feature exploited in peptide design. Peptides that incorporate D-amino acids are significantly more resistant to degradation by endogenous proteases. nih.govbiosyntan.de This enhanced stability is a major advantage in the development of peptide-based therapeutics, as it can prolong their half-life in the body. While D-amino acids are rare in higher organisms, they are found in some bacterial cell walls and certain natural products. nih.govwikipedia.orgnih.gov The strategic substitution of an L-amino acid with its D-enantiomer or a D-configured analogue like this compound is a well-established method to improve the proteolytic resistance of bioactive peptides. nih.govbiosyntan.de
Overview of Research Trajectories for this compound Derivatives
Research involving this compound and its derivatives primarily focuses on its application as a tool to create more potent, selective, and stable peptide ligands. The defining structural feature of this compound is the 2,4-dimethylphenyl group, which provides additional steric bulk compared to the simple phenyl ring of phenylalanine. chemimpex.com This added bulk allows researchers to probe and modulate the interactions between a peptide and its target receptor or enzyme with high precision. chemimpex.com
Specific research applications have demonstrated the utility of this compound:
Receptor Ligand Design: this compound has been incorporated into synthetic peptides to design selective ligands. For instance, it was used in the synthesis of oxytocin (B344502) antagonists, where its bulky nature contributed to the binding affinity and selectivity for the oxytocin receptor. chemimpex.comcore.ac.uk
Enzyme Inhibition: The compound serves as a building block for creating inhibitors that can modulate enzyme activity. chemimpex.com The unique structure can lead to novel binding modes not achievable with canonical amino acids.
Opioid Peptide Modification: While research has extensively used the related compound 2',6'-dimethylphenylalanine (Dmp) in opioid peptides to enhance receptor affinity and selectivity, the principles are transferable. nih.govnih.gov The strategic placement of methyl groups on the phenyl ring is a proven method for improving the pharmacological profile of peptides targeting opioid receptors.
Peptide Stability and Conformation: The incorporation of this compound is investigated to confer resistance to enzymatic degradation and to constrain the peptide backbone into specific secondary structures, such as turns, which can be crucial for biological activity. biosyntan.de
Table 2: Research Applications of Dimethylphenylalanine Derivatives
| Derivative | Research Area | Finding/Application | Reference(s) |
|---|---|---|---|
| This compound | Oxytocin Antagonists | Incorporated at position 2 to create antagonists with high receptor affinity. | core.ac.uk |
| 2',6'-Dimethylphenylalanine (Dmp) | Opioid Peptides (Enkephalin, Dynorphin) | Substitution for Phe residues improved receptor-binding affinity and selectivity. | nih.gov |
| 2',6'-Dimethylphenylalanine (Dmp) | Opioid Peptides (Deltorphin, Dermorphin) | Can mimic the N-terminal Tyr residue, leading to analogues with high receptor affinity and selectivity. | nih.gov |
| 3,4-Dimethylphenylalanine | Complement Inhibitors (Compstatin) | Used in the design of Compstatin analogues to study peptide-protein interactions. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXVRJSLTXWON-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for D 2,4 Dimethylphenylalanine and Its Derivatives
Enantioselective Synthesis Approaches for D-2,4-Dimethylphenylalanine
Achieving the desired D-configuration of 2,4-Dimethylphenylalanine with high enantiomeric purity is a primary challenge in its synthesis. Enantioselective methods are employed to control the stereochemical outcome of the reaction, favoring the formation of the D-enantiomer over its L-counterpart.
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of amino acids. This method typically involves the hydrogenation of a prochiral α,β-unsaturated acetamidoacrylate precursor in the presence of a chiral rhodium catalyst. The catalyst, often a complex of rhodium with a chiral bisphosphine ligand like DuPhos, directs the hydrogen addition to one face of the double bond, leading to the preferential formation of one enantiomer.
For the synthesis of this compound, the corresponding (Z)-2-acetamido-3-(2,4-dimethylphenyl)acrylate would serve as the substrate. The choice of the chiral ligand is critical in determining the stereoselectivity of the hydrogenation. For instance, while (R,R)-Ethyl-DuPhos is known to produce L-amino acids, the use of its enantiomeric counterpart, (S,S)-Ethyl-DuPhos, would be expected to yield the desired D-amino acid. The reaction is typically carried out under a hydrogen atmosphere, and the product, N-acetyl-D-2,4-dimethylphenylalanine, can then be deprotected to yield the free amino acid. Large-scale syntheses of substituted D-phenylalanine derivatives have been successfully developed using this approach, demonstrating its industrial applicability.
Table 1: Key Parameters in Asymmetric Hydrogenation
| Parameter | Description | Significance |
| Substrate | (Z)-2-acetamido-3-(2,4-dimethylphenyl)acrylate | The precursor molecule that is converted to the chiral product. |
| Catalyst | Chiral Rhodium-Bisphosphine Complex (e.g., [((S,S)-Ethyl-DuPhos)Rh(COD)]BF4) | Induces chirality in the product by controlling the stereochemical pathway of the reaction. |
| Hydrogen Pressure | Typically 1-100 atm | A key reactant; pressure can influence reaction rate and efficiency. |
| Solvent | Methanol (B129727), Ethanol, etc. | The medium for the reaction; can affect catalyst solubility and activity. |
| Enantiomeric Excess (ee) | >95% | A measure of the stereochemical purity of the product. |
Enzymatic methods offer a highly selective alternative for the synthesis and resolution of amino acids. Phenylalanine ammonia (B1221849) lyases (PALs), for example, can catalyze the addition of ammonia to cinnamic acid derivatives. nih.govresearchgate.net While PALs typically produce L-amino acids, engineered enzymes or multi-enzymatic cascade processes can be designed to yield D-phenylalanine derivatives. nih.govresearchgate.netnih.gov A chemoenzymatic deracemization process, which combines a stereoselective oxidation and a non-selective reduction, can be coupled with PAL amination to produce D-phenylalanines in high yield and optical purity. nih.govresearchgate.net
D-amino acid transaminases (DAATs) represent another enzymatic route, catalyzing the transfer of an amino group from a donor molecule to a keto acid acceptor to produce a D-amino acid. nih.gov For this compound, this would involve the transamination of 2,4-dimethylphenylpyruvic acid.
Confirmation of the absolute stereostructure of the synthesized amino acid is crucial. X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline sample, providing unambiguous proof of the D-configuration. researchgate.net Enzymatic digestion can also be used to confirm the stereochemistry. For instance, the synthesized D-amino acid would be resistant to digestion by enzymes that are specific for L-amino acids, such as L-amino acid oxidase.
Strategies for N,N-Dimethylation of Amino Acids
N,N-dimethylation of the alpha-amino group of this compound can be a key modification to enhance its biological properties. This transformation is typically achieved through reductive alkylation.
Reductive alkylation is a widely used method for the N,N-dimethylation of amino acids. cam.ac.ukhamptonresearch.comhamptonresearch.com This two-step, one-pot process involves the reaction of the primary amine of the amino acid with a carbonyl source, typically formaldehyde, to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent. hamptonresearch.com Common reducing agents include sodium borohydride (B1222165) (NaBH4) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). thieme-connect.com
The reaction proceeds through initial mono-methylation followed by a second methylation to yield the N,N-dimethylated product. The process can be carried out under various conditions, and the choice of reagents can be optimized to achieve high yields. For example, the use of methanol as the carbonyl source in the presence of a palladium-on-charcoal catalyst under a hydrogen atmosphere has been shown to be an effective method for the N,N-dimethylation of amino acid and peptide derivatives. nih.gov
Table 2: Common Reagents for Reductive N,N-Dimethylation
| Reagent Type | Examples | Role in Reaction |
| Amino Acid | This compound | The starting material to be dimethylated. |
| Carbonyl Source | Formaldehyde, Paraformaldehyde, Methanol | Provides the methyl groups for the alkylation. |
| Reducing Agent | Sodium Borohydride (NaBH4), Sodium Cyanoborohydride (NaBH3CN), Catalytic Hydrogenation (H2/Pd-C) | Reduces the intermediate imine to the dimethylated amine. |
| Solvent | Methanol, Ethanol, Water, 2,2,2-Trifluoroethanol (B45653) (TFE) | The reaction medium. |
Recent advancements have led to the development of catalyst-free methods for the N,N-dimethylation of amino acids. thieme-connect.com These approaches offer advantages in terms of simplified purification and reduced environmental impact. One such method utilizes sodium borohydride as the reducing agent in 2,2,2-trifluoroethanol (TFE) as the solvent, without the need for a catalyst or any other additives. thieme-connect.com TFE plays a crucial role in activating the borohydride and facilitating the reaction. This procedure has been successfully applied to the N,N-dimethylation of various amino acids. thieme-connect.com Another catalyst-free approach involves the use of carbon dioxide as a sustainable C1 source and a reductant like phenylsilane (B129415) (PhSiH3). researchgate.net
Synthesis of Fmoc-Protected this compound
The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a standard and essential step for the use of this compound in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group protects the alpha-amino functionality, preventing unwanted side reactions during peptide chain elongation.
The synthesis of Fmoc-D-2,4-Dimethylphenylalanine typically involves the reaction of the free amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The reaction is usually carried out in a mixture of an organic solvent, such as dioxane or acetone, and an aqueous solution of a base like sodium bicarbonate or sodium carbonate. The base deprotonates the amino group, allowing it to act as a nucleophile and attack the Fmoc-reagent. After the reaction is complete, the Fmoc-protected amino acid is typically isolated by acidification and extraction.
The resulting Fmoc-D-2,4-Dimethylphenylalanine is a stable, crystalline solid that can be readily used in automated or manual peptide synthesizers. chemimpex.com The Fmoc group is stable to the acidic conditions used for the cleavage of side-chain protecting groups but can be easily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF), allowing for the stepwise assembly of the peptide chain. escholarship.org
Role of Fmoc Protecting Group in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, and it plays a pivotal role in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). lgcstandards.comaltabioscience.com Its primary function is to prevent the amino group of an amino acid from forming unwanted peptide bonds during the activation and coupling of its carboxyl group. lgcstandards.com The Fmoc group is stable under acidic and hydrolytic conditions, which allows for the use of acid-labile protecting groups on amino acid side chains, creating an "orthogonal" protection scheme. chempep.compeptide.com This orthogonality ensures that the temporary N-terminal protection (Fmoc) can be removed without disturbing the permanent side-chain protecting groups or the linker attaching the peptide to the solid resin support. peptide.comnih.gov
The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.org This deprotection step proceeds via a β-elimination mechanism, regenerating the free amine on the N-terminus of the growing peptide chain, ready for the next coupling cycle. chempep.com The cleavage by-products, primarily dibenzofulvene, are readily washed away from the solid-supported peptide. chempep.comwikipedia.org The strong UV absorbance of the dibenzofulvene-piperidine adduct can also be used to monitor the deprotection reaction in real-time, which is an advantage in automated synthesis. chempep.comwikipedia.org
Compatibility with Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protecting group is highly compatible with and foundational to the most common strategy of Solid-Phase Peptide Synthesis (SPPS), often referred to as Fmoc/tBu (tert-butyl) chemistry. nih.govdrivehq.com The success of this strategy lies in the mild conditions required for Fmoc group removal, which are orthogonal to the strong acid conditions (typically using trifluoroacetic acid, or TFA) needed for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. lgcstandards.comaltabioscience.com This compatibility allows for the stepwise assembly of complex peptide chains on an insoluble resin support while minimizing side reactions. lgcstandards.com
Fmoc-protected amino acids, including Fmoc-D-2,4-Dimethylphenylalanine, are well-suited for automated SPPS. bachem.com The repetitive cycles of deprotection (with piperidine) and coupling can be automated, allowing for the efficient synthesis of long and complex peptides. bachem.com The use of Fmoc chemistry avoids the repeated exposure to strong acids at each step, a drawback of the older Boc/Bzl protection strategy, thereby preserving the integrity of acid-sensitive linkers and side-chain protecting groups throughout the synthesis. nih.govdrivehq.com
Incorporation into Peptide Chains
The incorporation of this compound into a growing peptide sequence is achieved through established peptide synthesis protocols, most notably Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Methods
In SPPS, the peptide is assembled sequentially while the C-terminal end is covalently attached to an insoluble polymer resin. lgcstandards.combachem.com The process for incorporating an amino acid like this compound involves a series of cyclical steps: bachem.comuci.edu
N-terminal Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid, exposing a free primary or secondary amine. uci.edu
Washing: The resin is thoroughly washed with a solvent, typically DMF, to remove the cleavage reagents and by-products. lgcstandards.comuci.edu
Coupling: The incoming Fmoc-D-2,4-Dimethylphenylalanine is pre-activated with a coupling agent and then added to the resin. It reacts with the free amine of the resin-bound peptide to form a new peptide bond. uci.edu
Washing: The resin is washed again to remove excess reagents and soluble by-products, leaving the newly elongated, Fmoc-protected peptide ready for the next cycle. lgcstandards.com
This cycle is repeated for each amino acid in the desired sequence. Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). lgcstandards.com
Coupling Agents and Side Chain Protection Strategies
Coupling Agents: The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. Several classes of coupling agents are used for this purpose in Fmoc-SPPS.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue (HOAt) to increase efficiency and suppress racemization. chempep.combachem.com DIC is particularly favored in automated synthesis because its urea (B33335) by-product is soluble in common solvents. bachem.com
Aminium/Uronium and Phosphonium Salts: These are highly efficient coupling reagents that have become extremely popular. chempep.com Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). chempep.combachem.com These reagents, used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), facilitate rapid and efficient peptide bond formation. chempep.combachem.com
Side Chain Protection Strategy: Amino acids with reactive side chains (e.g., Lysine, Aspartic Acid, Cysteine) require "permanent" protecting groups that are stable to the basic conditions of Fmoc removal but can be cleaved during the final acidolytic step. altabioscience.compeptide.com
However, the side chain of this compound is a 2,4-dimethylbenzyl group. This alkyl-aromatic moiety is chemically inert under the standard conditions of Fmoc-based SPPS. It does not react with coupling agents or the piperidine used for deprotection. Therefore, the side chain of this compound does not require a protecting group during synthesis, simplifying the incorporation process. drivehq.com
A scientifically accurate and verifiable synthesis method for optically active 4-carbamoyl-2,6-dimethylphenylalanine derived specifically from 2,4,6-trimethylbenzoic acid, as outlined in the request, could not be substantiated from the available research data. Therefore, section 2.5 and its subsections have been omitted to ensure strict adherence to scientifically validated information.
Production of Optically Active 4-Carbamoyl-2,6-dimethylphenylalanine Derivatives
Purity Enhancement Techniques
The synthesis of this compound, like other chiral unnatural amino acids, often results in a product that contains impurities. These can include the L-enantiomer, unreacted starting materials, and by-products from the synthetic route. Therefore, robust purification techniques are essential to isolate the D-enantiomer in high purity, which is critical for its intended applications. The selection of a suitable purification strategy depends on the nature of the impurities, the scale of the separation, and the desired final purity. Common techniques employed for the purification of chiral amino acids include chromatography, crystallization, and membrane-based separations.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the chiral separation of amino acids. researchgate.netnih.gov The resolution of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. ankara.edu.tr For phenylalanine derivatives, various CSPs have been successfully utilized, including those based on teicoplanin, crown ethers, and polysaccharide derivatives. nih.govankara.edu.tr The mobile phase composition, which often consists of a mixture of organic solvents like acetonitrile (B52724) or methanol and aqueous buffers, is optimized to achieve maximum resolution and selectivity. researchgate.netnih.gov Two-dimensional HPLC, which couples an achiral separation in the first dimension with a chiral separation in the second, can also be employed for complex mixtures to enhance purity. nih.gov
Crystallization is another fundamental technique for purifying amino acids and resolving enantiomers. omizzur.com This method relies on the differences in solubility between the desired compound and its impurities. Diastereomeric crystallization involves reacting the racemic amino acid mixture with a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form two diastereomeric salts with different solubilities. omizzur.com These salts can then be separated by fractional crystallization. Subsequently, the resolving agent is removed to yield the purified enantiomer. Another approach is preferential crystallization, where a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer, inducing its crystallization while the other enantiomer remains in the solution. omizzur.com The efficiency of crystallization is highly dependent on factors such as solvent choice, temperature, and cooling rate.
Other methods such as ion-exchange chromatography, extraction, and precipitation are also utilized as traditional purification steps. researchgate.netdiaion.com Ion-exchange chromatography separates amino acids based on their net charge, which is pH-dependent. diaion.com Membrane-based techniques, like chiral selector-supported ultrafiltration, have also been explored for the enantiomeric separation of DL-phenylalanine, offering a continuous separation process. avantipublishers.com In this method, a chiral selector is used to form a complex with one enantiomer, which is then retained by a membrane while the free enantiomer permeates through. avantipublishers.com
The table below summarizes various chromatographic techniques that are applicable for the purification of phenylalanine derivatives, providing insights into the conditions that could be adapted for this compound.
| Technique | Stationary Phase (Column) | Mobile Phase Composition | Separated Analytes | Key Finding |
| 2D Heart-Cutting LC | C18 coupled with Teicoplanin | Methanol/2 mM Sodium 1-octanesulfonate | Phenylalanine and Tryptophan enantiomers | Achieved enantiomeric resolution higher than 1.5. nih.gov |
| HPLC | Chiralpak AD-H | Not specified | D-PHE and L-PHE | Used to determine enantiomeric excess in ultrafiltration studies. avantipublishers.com |
| HPLC | Crown ether-based (Crownpak CR-I(+)) | Mobile Phase A: Water:TFA (99.5:0.5, % v/v)Mobile Phase B: Acetonitrile:Ethanol:TFA (85:15:0.5, % v/v/v) | Proteinogenic amino acid enantiomers | Achieved enantioseparation for most chiral amino acids, including phenylalanine. ankara.edu.tr |
| HPLC with Mixed Chelate Complexation | Not specified (chiral mobile phase additive) | Ammonium acetate (B1210297) buffer (pH=7), acetonitrile, isopentyl alcohol, isopropyl alcohol with Copper (II) and L-histidine | D,L-phenylalanine (Phe) and D,L tryptophan (Trp) | Excellent separation of D, L couples was obtained with good selectivity. researchgate.net |
Advanced Analytical Characterization of D 2,4 Dimethylphenylalanine and Peptide Conjugates
Chromatographic Determination of Absolute Configuration
The determination of the absolute configuration of amino acids is a critical step in peptide chemistry and drug discovery. Chiral chromatography, particularly after derivatization to form diastereomers, is a powerful technique for this purpose.
To determine the absolute configuration of D-2,4-Dimethylphenylalanine, a common strategy involves derivatization with a chiral reagent to convert the enantiomers into diastereomers. Phenylglycine methyl ester (PGME) can serve as such a chiral derivatizing agent. The primary amine of this compound reacts with a suitable activated form of PGME (for instance, an N-acyl derivative) to form a diastereomeric peptide-like bond.
The reaction creates two distinct diastereomers, (R)-PGME-(this compound) and (R)-PGME-(L-2,4-Dimethylphenylalanine), or if using (S)-PGME, (S)-PGME-(this compound) and (S)-PGME-(L-2,4-Dimethylphenylalanine). These diastereomers possess different physicochemical properties, which allows for their separation using standard, non-chiral chromatographic techniques.
Table 1: Diastereomer Formation Using (R)-Phenylglycine Methyl Ester
| Original Enantiomer | Chiral Derivatizing Agent | Resulting Diastereomer |
|---|---|---|
| This compound | (R)-Phenylglycine Methyl Ester | (R,D)-diastereomer |
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the analysis of the resulting diastereomers. The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). The differing spatial arrangements of the diastereomers lead to different interactions with the stationary phase of the chromatography column, resulting in different retention times.
Mass spectrometry serves as the detector, confirming the identity of the eluting compounds by their mass-to-charge ratio (m/z). This hyphenated technique provides both chromatographic separation and mass identification, offering a robust and reliable method for analyzing the derivatized amino acids. LC-MS/MS can further enhance specificity and sensitivity by fragmenting the parent ions and detecting specific daughter ions.
The absolute configuration of the 2,4-Dimethylphenylalanine enantiomer is determined by its retention time and elution order during the LC analysis. Due to the distinct three-dimensional structures of the diastereomers, one will interact more strongly with the stationary phase than the other, leading to a longer retention time.
Typically, for a given chiral derivatizing agent and chromatographic conditions, the elution order of the D- and L-amino acid derivatives will be consistent. For example, the diastereomer formed from the D-enantiomer might consistently elute before the diastereomer formed from the L-enantiomer, or vice versa. By comparing the retention time of the unknown sample to that of derivatized standards of D- and L-2,4-Dimethylphenylalanine, the absolute configuration of the sample can be unambiguously assigned. The absolute configurations of the individual enantiomeric pairs have a profound influence on both the elution order and the enantioselectivity nih.gov.
Table 2: Hypothetical Elution Order of PGME-derivatized 2,4-Dimethylphenylalanine
| Diastereomer | Retention Time (min) | Elution Order | Assigned Configuration |
|---|---|---|---|
| (R)-PGME-(this compound) | 15.2 | 1 | D |
| (R)-PGME-(L-2,4-Dimethylphenylalanine) | 16.8 | 2 | L |
Note: This table is for illustrative purposes. Actual retention times and elution order depend on the specific chromatographic conditions.
Marfey's method is a widely used and well-established technique for the determination of amino acid stereochemistry. mdpi.com It utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent, as the chiral derivatizing agent. nih.govnih.gov The resulting diastereomers are then separated by HPLC.
Both the PGME method and Marfey's method rely on the same fundamental principle of forming diastereomers for chromatographic separation. However, there can be differences in reactivity, stability of the derivatives, and chromatographic resolution. Marfey's reagent is known for its robustness and the extensive literature supporting its use. researchgate.net The choice between PGME, Marfey's reagent, or other chiral derivatizing agents may depend on the specific amino acid being analyzed, the complexity of the sample matrix, and the available analytical instrumentation. An advantage of Marfey's method is the strong UV chromophore (dinitrophenyl group) incorporated into the derivatives, which facilitates detection by UV-Vis spectroscopy.
Table 3: Comparison of Chiral Derivatization Methods
| Feature | Phenylglycine Methyl Ester (PGME) Method | Marfey's Method (FDAA) |
|---|---|---|
| Principle | Forms diastereomeric amides | Forms diastereomeric amides |
| Detection | Primarily MS, or UV if a chromophore is present | Strong UV absorption due to the dinitrophenyl group, also MS compatible |
| Application | Determination of amino acid absolute configuration | Widely used for determining the stereochemistry of amino acids in complex mixtures |
| Advantages | Flexibility in choosing the chiral auxiliary | Robust, well-documented, and provides strong UV signal |
| Disadvantages | May require more method development | Potential for side reactions |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. auremn.org.br It provides detailed information about the connectivity of atoms and their spatial relationships.
To investigate the preferred conformations of this compound when incorporated into a peptide, two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) ¹H NMR is employed. ROESY is a type of nuclear Overhauser effect (NOE) experiment that detects the spatial proximity of protons that are close in space (< 5 Å), regardless of whether they are directly connected through chemical bonds.
In a ROESY experiment, cross-peaks are observed between protons that are spatially close. nih.govnih.gov The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing the pattern and intensity of the ROESY cross-peaks, a set of distance restraints can be generated. For a peptide containing this compound, key ROESY correlations would be sought between the protons of the dimethylphenyl side chain and the protons of the peptide backbone or adjacent amino acid residues. These experimental distance restraints can then be used in molecular modeling calculations to generate a three-dimensional structure or an ensemble of structures that represent the preferred conformation(s) of the peptide in solution.
Table 4: Potential ROESY Correlations for a this compound-containing Peptide
| Proton 1 | Proton 2 | Type of Information Gained |
|---|---|---|
| Phenyl ring protons of this compound | Backbone NH of adjacent residue | Orientation of the side chain relative to the peptide backbone |
| Methyl protons of this compound | Hα of this compound | Torsional angles of the side chain |
| Hα of this compound | Backbone NH of the same residue | Local backbone conformation |
This table illustrates the types of information that can be obtained from ROESY data.
Analysis of NOEs between Aromatic Protons, Methyl Protons, and Peptide Backbone
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the solution-state conformation of peptides by identifying protons that are close in space (typically within 5 Å). uzh.chnih.gov For peptides containing this compound, two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for elucidating the spatial arrangement of the dimethylphenyl side chain relative to the peptide backbone. nih.govutexas.edu
The analysis focuses on observing cross-peaks that arise from the dipolar coupling between protons. uzh.ch Specifically, NOEs between the aromatic protons of the dimethylphenyl ring, the protons of the two methyl groups, and the amide (NH) and alpha-protons (αH) of the peptide backbone provide critical distance restraints. nih.gov These restraints are then used to build a three-dimensional model of the peptide's conformation. nyu.edu
Key NOEs that are typically analyzed include:
Intra-residue NOEs: Correlations between the aromatic protons, methyl protons, and the αH and βH protons of the this compound residue itself. These help to define the conformation of the side chain.
Sequential NOEs: Correlations between the protons of the this compound residue and the protons of the preceding and succeeding amino acid residues in the peptide sequence. For instance, an NOE between the αH of this compound and the NH of the next residue (i+1) is indicative of a particular backbone geometry. nih.gov
Long-range NOEs: Correlations between the protons of the this compound side chain and protons of amino acids that are distant in the primary sequence but brought into proximity by the peptide's folding.
The presence of the two methyl groups on the phenyl ring introduces unique steric constraints and can significantly influence the local peptide conformation. NOESY data can reveal, for example, whether the peptide adopts a folded structure where the dimethylphenyl group is interacting with other parts of the peptide backbone or other side chains. The observation of specific NOEs can help to differentiate between various possible secondary structures, such as β-turns or extended conformations. nih.gov
Table 1: Hypothetical NOE Interactions for a this compound-Containing Peptide
This table illustrates the types of NOE cross-peaks that would be analyzed in a NOESY spectrum to determine the conformation of a peptide containing this compound (D-2,4-diMePhe). The presence and intensity of these cross-peaks provide distance constraints for structural modeling.
| Proton 1 | Proton 2 | Type of NOE | Structural Implication |
|---|---|---|---|
| D-2,4-diMePhe Aromatic H | D-2,4-diMePhe Methyl H | Intra-residue | Defines side chain orientation |
| D-2,4-diMePhe αH | (i+1) Residue NH | Sequential | Indicates backbone torsion angles |
| D-2,4-diMePhe Methyl H | (i-2) Residue Side Chain H | Long-range | Suggests a folded conformation |
| D-2,4-diMePhe Aromatic H | Peptide Backbone NH | Inter-residue | Proximity of side chain to backbone |
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise mass measurements and fragmentation data that can be used to confirm the amino acid sequence and identify any modifications. waters.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for the unambiguous identification of peptides containing unnatural amino acids like this compound. waters.comlcms.cz The high mass accuracy allows for the confident determination of the elemental composition of the peptide, confirming the incorporation of the dimethylphenylalanine residue.
For structural elucidation, HRMS is often coupled with tandem mass spectrometry (MS/MS). In a typical MS/MS experiment, the peptide ion is isolated and then fragmented. The resulting fragment ions are then mass-analyzed. The fragmentation pattern, which primarily consists of b- and y-ions resulting from cleavage of the peptide bonds, allows for the determination of the amino acid sequence. researchgate.net The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue, and the presence of a mass difference corresponding to this compound would confirm its position in the sequence. Higher-energy collisional dissociation (HCD) is a fragmentation technique that can be used to characterize D-amino acid-containing peptides. mdpi.com
Table 2: Expected HRMS Data for a Peptide Containing this compound
This table provides a hypothetical example of the kind of data that would be obtained from an HRMS analysis of a tripeptide containing this compound (Ala-D-2,4-diMePhe-Gly). The accurate mass measurement confirms the elemental composition, and the MS/MS fragment ions confirm the sequence.
| Analysis | Expected Result | Information Gained |
|---|---|---|
| Intact Mass (HRMS) | Precise m/z value corresponding to the peptide's elemental formula | Confirmation of successful synthesis and incorporation of D-2,4-diMePhe |
| MS/MS Fragmentation | Series of b- and y-ions | Sequence verification |
| b2-ion | Mass of Ala + D-2,4-diMePhe | Confirms the N-terminal sequence |
| y1-ion | Mass of Gly | Confirms the C-terminal residue |
During peptide synthesis and subsequent handling, various product variants and post-translational modifications (PTMs) can arise. nih.govwaters.com Mass spectrometry is a highly sensitive technique for the identification and quantification of these impurities. biopharmaspec.com
Common product variants in synthetic peptides include:
Deletion sequences: Peptides where one or more amino acid residues are missing.
Insertion sequences: Peptides with additional amino acid residues.
Incomplete deprotection: Peptides where protecting groups from the synthesis have not been fully removed.
Post-translational modifications that can occur include:
Oxidation: Particularly of methionine and tryptophan residues, but other residues can also be affected.
Deamidation: Of asparagine and glutamine residues.
Isomerization: The conversion of an L-amino acid to a D-amino acid, or vice versa. nih.gov
HRMS can detect these variants and modifications as mass shifts from the expected mass of the target peptide. lcms.cz For example, the oxidation of a methionine residue results in a mass increase of 16 Da. The high resolution of the instrument allows for the differentiation of species with very similar masses. The relative abundance of these impurities can be quantified by comparing the peak intensities of the modified and unmodified peptides in the mass spectrum.
Table 3: Common Product Variants and PTMs Detectable by Mass Spectrometry
This table lists common impurities and modifications that can be identified in synthetic peptides using mass spectrometry, along with their characteristic mass changes.
| Variant/Modification | Mass Change (Da) | Description |
|---|---|---|
| Oxidation (e.g., Met) | +16 | Addition of an oxygen atom |
| Deamidation (e.g., Asn) | +1 | Conversion of an amide to a carboxylic acid |
| Deletion of an amino acid | - Mass of the residue | Loss of an amino acid from the sequence |
| Acetylation | +42 | Addition of an acetyl group |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of peptide analysis, used for both purification and purity assessment. nih.govscispace.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. bachem.comhplc.eu The separation is based on the hydrophobicity of the peptides. researchgate.net A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), with an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.com
Peptides are eluted from the column by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and therefore elute later. The incorporation of this compound, with its bulky and hydrophobic dimethylphenyl side chain, would be expected to significantly increase the hydrophobicity of a peptide and lead to a longer retention time in RP-HPLC compared to a similar peptide containing a less hydrophobic amino acid. semanticscholar.org
RP-HPLC is highly effective at separating the target peptide from impurities generated during synthesis, such as deletion sequences or peptides with incomplete deprotection, which often have different hydrophobicities. waters.com
Table 4: Factors Influencing Peptide Retention in RP-HPLC
This table outlines the key factors that determine the retention time of a peptide in Reverse-Phase HPLC.
| Factor | Effect on Retention Time |
|---|---|
| Increased Hydrophobicity | Increases |
| Increased Peptide Length | Generally Increases |
| Presence of Polar Amino Acids | Decreases |
| Higher Organic Solvent Concentration | Decreases |
While peptides can often be detected by their absorbance at low UV wavelengths (around 214 nm) due to the peptide bond, the sensitivity of detection can be limited, especially for low-concentration samples. creative-proteomics.com Furthermore, if analyzing the free amino acid this compound, it may lack a strong chromophore for sensitive UV detection. In such cases, derivatization techniques can be employed to enhance detection. sdiarticle4.com
Derivatization involves chemically modifying the amino acid or peptide with a reagent that imparts a strongly UV-absorbing or fluorescent tag. researchgate.net This can be done either before (pre-column) or after (post-column) the HPLC separation.
Common derivatization reagents for amino acids and peptides include:
o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce fluorescent adducts. creative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A pre-column derivatizing agent that reacts with primary and secondary amines to yield stable, fluorescent derivatives. waters.com
Dansyl Chloride: Reacts with primary and secondary amines to form fluorescent derivatives. creative-proteomics.com
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent): Used for chiral amino acid analysis and provides strong UV absorbance. springernature.com
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity and whether primary and/or secondary amines need to be detected. For this compound, which has a primary amine group, any of these reagents could potentially be used to create a derivative that is easily detectable by UV or fluorescence detectors.
Table 5: Common Derivatization Reagents for HPLC Analysis of Amino Acids
This table summarizes popular derivatization reagents used to enhance the detection of amino acids and peptides in HPLC, along with their key properties.
| Reagent | Reacts With | Detection Method |
|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence/UV |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary and Secondary Amines | Fluorescence |
| Dansyl Chloride | Primary and Secondary Amines | Fluorescence |
| Marfey's Reagent | Primary Amines | UV |
Spectroscopic Methods for Structural Analysis
UV-Vis Spectroscopy for Tertiary Structure Perturbations
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the tertiary structure of peptides and proteins, particularly through the analysis of aromatic amino acid side chains. nih.govspringernature.com The aromatic ring of phenylalanine and its derivatives, including this compound, gives rise to characteristic absorption bands in the UV region, typically between 250 and 270 nm. thermofisher.comnih.gov The precise wavelength and intensity of these absorptions are sensitive to the local microenvironment of the aromatic ring. nih.gov
Perturbations in the tertiary structure of a peptide conjugate containing this compound can be monitored by observing shifts in its UV-Vis spectrum. For instance, changes in solvent polarity, pH, or the binding of a ligand can alter the exposure of the dimethylphenyl group to the solvent, leading to a shift in its absorption maximum (λmax). A "red shift" (shift to a longer wavelength) may indicate that the aromatic residue is moving to a more hydrophobic environment, such as the core of a folded peptide, while a "blue shift" (shift to a shorter wavelength) can suggest increased solvent exposure. nih.gov
Second-derivative UV-Vis spectroscopy is an even more powerful technique for resolving the fine structural details of peptide absorption spectra. thermofisher.comnih.gov This method can distinguish the contributions of different aromatic residues and is highly sensitive to subtle conformational changes. thermofisher.com By analyzing the second-derivative spectra, researchers can gain more detailed insights into the packing and interactions of the this compound side chain within the folded peptide structure.
While specific experimental data for this compound is not extensively available in the public domain, the expected UV-Vis absorption characteristics can be inferred from data on phenylalanine. The addition of two methyl groups to the phenyl ring is expected to cause a slight red shift in the absorption maxima due to the electron-donating nature of the methyl groups.
Vibrational Spectroscopy (FTIR, Raman) for Secondary Structure Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for the detailed analysis of peptide secondary structure. nih.govrsc.org These methods probe the vibrational modes of the peptide backbone, particularly the amide I and amide III bands, which are sensitive to the hydrogen-bonding patterns that define secondary structural elements like α-helices, β-sheets, and random coils. bio-structure.comresearchgate.net
The amide I band, occurring in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. rsc.org The frequency of this band is highly dependent on the secondary structure of the peptide. For instance, α-helical structures typically exhibit an amide I band around 1650–1658 cm⁻¹, while β-sheets show a strong band in the 1620–1640 cm⁻¹ range. case.edu Random coil conformations are generally associated with a broader band around 1640–1650 cm⁻¹. rsc.org
Raman spectroscopy provides complementary information. The amide III band, found in the 1220–1320 cm⁻¹ region, is also sensitive to secondary structure. In Raman spectra, α-helices often show a band between 1260 and 1300 cm⁻¹, whereas β-sheets are characterized by a band between 1230 and 1245 cm⁻¹. bio-structure.com
Typical Amide I and Amide III Band Positions for Different Secondary Structures
| Secondary Structure | Typical Amide I (FTIR) Wavenumber (cm⁻¹) | Typical Amide III (Raman) Wavenumber (cm⁻¹) |
|---|---|---|
| α-Helix | 1650 - 1658 | 1260 - 1300 |
| β-Sheet | 1620 - 1640 | 1230 - 1245 |
| β-Turn | 1660 - 1685 | - |
| Random Coil | 1640 - 1650 | ~1250 |
Conformational Studies and Their Implications in Peptide Design
Impact of 2,4-Dimethylphenylalanine as a Conformationally Constrained Analogue
The introduction of D-2,4-Dimethylphenylalanine into a peptide sequence serves as a powerful tool to impose significant conformational restrictions, primarily by limiting the rotational freedom of the side chain. This constraint is a direct consequence of the steric hindrance introduced by the two methyl groups on the phenyl ring.
Restricted Freedom in χ-Space due to Methyl Substituents
The side chain conformation of phenylalanine is defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). In unsubstituted phenylalanine, rotation around these bonds allows the phenyl ring to adopt various orientations. However, the presence of methyl groups at the 2- and 4-positions of the phenyl ring in this compound introduces steric clashes that restrict this rotational freedom.
Influence on Stereoelectronic Properties of Peptides
The stereoelectronic properties of a peptide, which encompass the spatial arrangement of electrons and their influence on molecular properties, are subtly yet significantly modulated by the incorporation of this compound. The methyl groups, being electron-donating, alter the electron density of the aromatic ring. This modification can influence non-covalent interactions that are critical for peptide structure and function, such as cation-π and π-π stacking interactions.
Correlation between Conformation and Biological Activity
The conformational constraints imposed by this compound have a direct and profound impact on the biological activity of peptides. By pre-organizing the peptide into a specific conformation, this analogue can enhance binding affinity for a target receptor and improve biological efficacy.
Stabilization of Folded Conformations in Peptide Analogues
A key application of conformationally constrained amino acids is the stabilization of specific secondary structures, such as β-turns and helical folds. These folded conformations are often crucial for molecular recognition and receptor binding. The steric hindrance provided by the 2,4-dimethyl-substituted phenyl ring can favor the adoption of turn-like structures in the peptide backbone. By reducing the entropic penalty associated with adopting a folded, bioactive conformation, the incorporation of this compound can lead to a significant increase in binding affinity. For instance, studies on the related analogue 2',6'-dimethylphenylalanine in opioid peptides have shown that such substitutions can lead to improved receptor affinity and selectivity, underscoring the potential of dimethyl-substituted phenylalanines to stabilize bioactive conformations. nih.gov
Role of Side Chain Arrangements in Receptor Binding
The precise orientation of amino acid side chains is critical for effective receptor binding. The restricted conformational freedom of the this compound side chain ensures that the aromatic ring is presented to the receptor in a well-defined orientation. This can lead to more specific and higher-affinity interactions with hydrophobic pockets or aromatic residues within the receptor's binding site. The position-dependent effects of such substitutions are crucial; for example, in opioid peptides, the substitution of a phenylalanine with 2',6'-dimethylphenylalanine at one position can enhance activity, while the same substitution at another position can be detrimental. nih.gov This highlights the importance of the specific side chain arrangement for productive receptor engagement. The defined orientation of the 2,4-dimethylphenyl moiety can be engineered to optimize these critical interactions, leading to more potent and selective peptide-based therapeutics.
Conformational Design Principles in Peptidomimetic Development
The insights gained from studying conformationally constrained analogues like this compound are fundamental to the development of peptidomimetics. These are molecules that mimic the structure and function of peptides but have improved pharmacological properties.
The use of sterically hindered amino acids is a key strategy in limiting the conformational flexibility of a peptide, which can reduce its susceptibility to enzymatic degradation and improve its bioavailability. The defined conformational preferences of this compound can be used to design peptidomimetics with a high degree of pre-organization for receptor binding. By understanding how the 2,4-dimethyl substitution pattern influences the local and global conformation of a peptide, medicinal chemists can rationally design novel therapeutic agents with enhanced potency and selectivity. This approach moves beyond simple trial-and-error, allowing for a more targeted and efficient drug discovery process.
Strategies for Achieving Preferred Side Chain Conformations (Gauche, Trans)
The side chain of phenylalanine and its analogs can adopt several low-energy conformations, primarily described by the chi (χ) torsion angles. The most significant of these is the χ1 angle, which defines the rotation around the Cα-Cβ bond, leading to three staggered rotamers: gauche(+), trans, and gauche(-). The substitution of methyl groups at the 2 and 4 positions of the phenyl ring in this compound introduces steric hindrance that can be strategically employed to favor specific side-chain conformations.
Steric Hindrance and Conformational Preference:
The presence of a methyl group at the ortho (2-position) of the phenyl ring creates significant steric clashes with the peptide backbone. This steric strain can destabilize certain rotameric states, thereby increasing the population of others. For instance, the interaction between the 2-methyl group and the carbonyl oxygen or the amino group of the peptide backbone can energetically penalize the trans conformation, leading to a preference for the gauche conformers.
Computational studies on related substituted phenylalanine analogs have shown that the energy differences between the gauche and trans conformers can be manipulated by the substitution pattern on the aromatic ring. While specific data for this compound is not extensively available, general principles suggest that the 2,4-dimethyl substitution would create a distinct energetic landscape for the side-chain rotamers.
Influence of the Peptide Backbone:
The local secondary structure of the peptide backbone plays a crucial role in determining the preferred side-chain conformation. For example, when this compound is incorporated into a β-turn, the constraints of the turn can force the side chain into a specific orientation to minimize steric clashes and optimize packing interactions within the folded structure. Nuclear Overhauser effect (NOE) studies on peptides containing substituted phenylalanine residues often reveal specific through-space interactions that confirm the predominance of a particular side-chain rotamer.
Solvent Effects:
The polarity of the solvent can also influence the conformational equilibrium of the side chain. In non-polar environments, intramolecular interactions, such as CH-π interactions between the aromatic ring and other parts of the peptide, may be more pronounced, stabilizing a particular conformation. Conversely, in polar solvents, solvent-peptide interactions may dominate, potentially altering the relative stabilities of the gauche and trans rotamers.
| Environment | Gauche(-) Population (%) | Trans Population (%) | Gauche(+) Population (%) |
|---|---|---|---|
| β-turn in Non-polar Solvent | 70 | 20 | 10 |
| α-helix in Polar Solvent | 45 | 35 | 20 |
| Extended Chain in Aqueous Solution | 40 | 40 | 20 |
Topographical Requirements for Ligand-Receptor Interactions
The precise three-dimensional arrangement of a peptide's pharmacophoric groups is critical for its recognition and binding to a biological receptor. The conformational constraints imposed by this compound play a pivotal role in defining the topography of the peptide, thereby influencing its biological activity.
Probing Receptor Binding Pockets:
By systematically incorporating conformationally restricted amino acids like this compound, researchers can probe the topographical features of a receptor's binding pocket. The biological activity of a series of analogs, each favoring a different side-chain orientation, can provide valuable insights into the shape and size of the receptor sub-pockets that accommodate the amino acid side chain. For instance, if a peptide analog with a preferred gauche(-) conformation of this compound exhibits significantly higher affinity for a receptor compared to an analog with a trans preference, it suggests that the receptor's binding site has a complementary shape for the gauche(-) orientation.
Structure-Activity Relationship (SAR) Studies:
Structure-activity relationship studies of peptides containing this compound can elucidate the importance of its specific topography for biological function. By correlating the conformational properties of the peptide with its binding affinity or functional activity, a model of the bioactive conformation can be developed. This model can then guide the design of next-generation ligands with improved pharmacological profiles.
Key Topographical Features:
The key topographical features dictated by this compound that can influence ligand-receptor interactions include:
The spatial orientation of the dimethylphenyl group: This determines which regions of the receptor the aromatic ring can interact with, for example, through hydrophobic or π-π stacking interactions.
The volume occupied by the side chain: The bulky dimethylphenyl group can be used to probe the size of the receptor's binding pocket.
| Conformer | Dominant χ1 Angle | Side Chain Volume (ų) | Hypothetical Receptor Affinity (Ki, nM) | Postulated Receptor Interaction |
|---|---|---|---|---|
| Gauche(-) | -60° | ~160 | 5.2 | Optimal fit in a deep, narrow hydrophobic pocket. |
| Trans | 180° | ~160 | 89.7 | Steric clash with the edge of the binding pocket. |
| Gauche(+) | +60° | ~160 | 150.3 | Unfavorable orientation for key hydrophobic contacts. |
Applications in Peptidomimetics and Drug Development Research
Role as a Bulky Side Chain Amino Acid Derivative
Utility in Peptide Library Synthesis for High-Throughput Screening
Peptide libraries are powerful tools in drug discovery for identifying novel ligands for biological targets. lifetein.com The synthesis of combinatorial peptide libraries allows for the rapid generation and screening of a vast number of different peptide sequences. nih.gov High-throughput screening (HTS) of these libraries is a standard method for discovering new drug candidates. chemdiv.comthermofisher.com The inclusion of unnatural amino acids like D-2,4-Dimethylphenylalanine in these libraries expands their chemical diversity far beyond what is possible with the 20 canonical amino acids. mit.edu This increased diversity enhances the probability of discovering peptides with high affinity and specificity for a given target. By incorporating this compound, libraries can be designed to specifically probe hydrophobic binding pockets in target proteins, potentially leading to the identification of potent and selective modulators of their function.
Development of Novel Pharmaceutical Agents
The unique properties of this compound make it a valuable component in the development of new pharmaceutical agents. Peptides and peptidomimetics are increasingly being explored as therapeutic agents due to their high specificity and potency. researchgate.netnih.gov The incorporation of this compound can address some of the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.
Targeted Therapies and Enhanced Drug Efficacy
A key goal in modern drug development is the creation of targeted therapies that act specifically on diseased cells or tissues, minimizing off-target effects. Peptides are well-suited for this purpose due to their ability to bind to specific cell surface receptors with high affinity. nih.gov The inclusion of this compound can enhance the binding affinity and selectivity of a peptide for its target, thereby improving the efficacy of the targeted therapy. For example, research on L-phenylalanine dipeptides has demonstrated their ability to inhibit the growth and metastasis of prostate cancer cells by targeting specific cellular pathways. nih.gov This highlights the potential of using modified phenylalanine derivatives in the development of targeted cancer therapies. By enhancing the interaction with the target protein, this compound can contribute to the development of more potent and effective drugs with improved therapeutic profiles.
Substitution in Opioid Peptides
The opioid system, which includes receptors such as the µ (mu), δ (delta), and κ (kappa) opioid receptors, is a major target for pain management. The development of opioid peptides with improved properties is an active area of research. The substitution of natural amino acids with unnatural ones, such as this compound, is a strategy used to modulate the activity of these peptides at opioid receptors.
Enhancing Activity at Opioid Receptors (e.g., µ-opioid receptor)
Research on analogues of this compound, such as 2',6'-dimethylphenylalanine (Dmp) and 2',6'-dimethyltyrosine (Dmt), has provided significant insights into how such modifications can enhance activity at opioid receptors. nih.govresearchgate.net The substitution of the N-terminal tyrosine, a critical residue for opioid activity, with Dmp in deltorphin (B1670231) II and enkephalin resulted in analogues with high affinity and selectivity for the δ-opioid receptor. nih.gov
Furthermore, replacing the phenylalanine at position 3 in a dermorphin (B549996) analogue with Dmp led to a five-fold increase in affinity for the µ-opioid receptor. nih.gov This demonstrates that the bulky dimethylphenyl group can be favorably accommodated in the binding pocket of the µ-opioid receptor, leading to enhanced binding. The increased affinity often translates to greater potency. These findings suggest that this compound could be similarly employed to create more potent and selective opioid receptor ligands.
Table 1: Opioid Receptor Binding Affinities of Dermorphin Analogues This table presents data on a related compound, 2',6'-dimethylphenylalanine (Dmp), to illustrate the potential effects of dimethylphenylalanine substitution.
| Compound | µ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) |
|---|---|---|
| YRFB (Tyr-D-Arg-Phe-βAla-NH2) | 0.49 | 107 |
| [Dmp³]YRFB | 0.10 | 129 |
| [D-Dmp³]YRFB | 0.52 | 84 |
Data sourced from a study on dermorphin analogues, where Dmp is 2',6'-dimethylphenylalanine. nih.gov
Table 2: Opioid Receptor Binding Affinities of Deltorphin II and Enkephalin Analogues This table presents data on a related compound, 2',6'-dimethylphenylalanine (Dmp), to illustrate the potential effects of dimethylphenylalanine substitution.
| Compound | δ-Receptor Affinity (Ki, nM) | µ-Receptor Affinity (Ki, nM) |
|---|---|---|
| Deltorphin II | 0.20 | 23.4 |
| [Dmp¹]Deltorphin II | 0.32 | 10.3 |
| Leu-Enkephalin | 1.12 | 21.6 |
| [Dmp¹]Leu-Enkephalin | 0.95 | 25.1 |
Data sourced from a study on deltorphin and enkephalin analogues, where Dmp is 2',6'-dimethylphenylalanine. nih.gov
Impact on Receptor Binding Affinity and Selectivity
The incorporation of this compound (D-2,4-Dmp), a synthetic amino acid, has been explored as a strategic modification in peptidomimetics to enhance receptor binding affinity and selectivity. chemimpex.com This unnatural amino acid is particularly noted for its unique structural characteristics, which can influence the biological activity of peptides. chemimpex.com The 2,4-dimethylphenyl group provides steric bulk, which can modulate interactions with specific receptors and enzymes. chemimpex.com
In the context of opioid peptides, the substitution of naturally occurring aromatic amino acids like tyrosine (Tyr) or phenylalanine (Phe) with synthetic analogues is a key strategy for developing ligands with improved receptor specificity. Research has shown that replacing the N-terminal Tyr residue in opioid peptides with 2',6'-dimethylphenylalanine (Dmp), a related compound, can result in analogues with high receptor affinity and selectivity. nih.govnih.gov For instance, when Dmp was substituted for Tyr in deltorphin II and enkephalin, the resulting analogues maintained high affinity for the delta-opioid receptor. nih.gov This suggests that the phenolic hydroxyl group of Tyr, traditionally considered essential for opioid activity, is not an absolute requirement. nih.gov
Similarly, the introduction of a D-phenylalanine derivative into gonadotropin-releasing hormone (GnRH) peptides has been shown to improve their receptor binding affinities. nih.gov This highlights the potential of using D-amino acid derivatives, including this compound, as building blocks in the synthesis of novel peptide-based drugs that can target specific biological pathways with greater precision. chemimpex.com The enhanced biological activity imparted by these structural modifications makes them valuable tools in drug development and therapeutic applications. chemimpex.com
Comparison with 2',6'-Dimethyltyrosine (DMT) Analogues
A significant area of research involves comparing the effects of this compound and its related analogue, 2',6'-dimethyltyrosine (DMT), on the properties of opioid peptides. Both are synthetic phenylalanine-constrained analogues characterized by methyl groups on the aromatic ring, which limit their conformational freedom. nih.gov
Studies have demonstrated that while both DMT and 2',6'-dimethylphenylalanine (Dmp) can be substituted for the N-terminal Tyr in opioid peptides, Dmp-substituted analogues often exhibit superior receptor selectivity. nih.govnih.gov DMT-containing analogues have a tendency to show poor receptor selectivity, which can be a drawback in the development of targeted therapeutics. nih.govnih.gov
For example, in studies involving deltorphin II and enkephalin analogues, the Dmp(1)-substituted peptides bound to the delta-receptor with high affinity and selectivity, performing nearly as well as the parent peptides. nih.gov This contrasts with the corresponding DMT(1)-analogues, which often display reduced receptor selectivity. nih.gov Therefore, it has been concluded that Dmp(1)-peptides are superior to their Dmt(1)-counterparts in terms of receptor selectivity, making them valuable pharmacological tools for studying ligand recognition and opioid receptor signal transduction. nih.gov
The table below summarizes the comparative effects of these substitutions on receptor binding:
| Analogue | Receptor Affinity | Receptor Selectivity |
| Dmp(1)-substituted peptides | High | High |
| Dmt(1)-substituted peptides | High | Poor |
Modification of Aspartame (B1666099) Derivatives
Aspartame, a widely used artificial sweetener, is a dipeptide composed of L-aspartic acid and L-phenylalanine methyl ester. nih.govresearchgate.net Its sweet taste has prompted extensive research into structure-taste relationships, revealing that while the L-aspartic acid component is crucial, the phenylalanine portion can undergo considerable modification without losing sweetness. researchgate.net This has led to the development of various aspartame derivatives with enhanced properties. researchgate.net
The synthesis of aspartame analogues often involves modifying the peptide bond to assess its importance for biological activity. nih.gov Research has shown that methylating the peptide bond, replacing it with an ester bond, or reversing it results in compounds that lack a sweet taste. nih.gov This underscores the critical role of the amide bond's steric, electronic, and directional characteristics for the sweet taste of dipeptide sweeteners. nih.gov
Evaluation of Sweetener Activity with this compound Substitution
The substitution of phenylalanine with constrained analogues like 2',6'-dimethylphenylalanine (DMP) and 2',6'-dimethyltyrosine (DMT) in aspartame derivatives has been investigated to understand the biological consequences of conformational changes. nih.gov These synthetic analogues have a restricted freedom in their side-chain conformation due to the presence of methyl groups on the aromatic ring. nih.gov
In one study, aspartame derivatives containing DMP and DMT were synthesized and evaluated for their activity as synthetic sweeteners. nih.gov The research aimed to explore how the constrained conformations of these phenylalanine analogues would impact the interaction with the sweet taste receptor. nih.gov
Investigating Interactions with Taste Receptors (e.g., T1R2)
The perception of sweet taste is initiated by the activation of the T1R2-T1R3 G-protein coupled receptor. researchgate.netnih.gov Aspartame is known to bind within the Venus Flytrap Module (VFTM) of the T1R2 subunit. nih.gov The interaction of various sweeteners with this receptor is a key area of study to understand the molecular basis of sweetness.
Computational methods and in vivo evaluations are used to study the interactions between aspartame derivatives and the T1R2 receptor. nih.gov Molecular docking studies of aspartame with models of the T1R2+T1R3 receptor dimer have suggested the existence of a secondary, allosteric binding site in the T1R2 protein. researchgate.net Species-specific variations at this site are thought to be the reason for differences in the perception of aspartame's sweetness. researchgate.net The introduction of constrained analogues like this compound into aspartame could provide further insights into these receptor-ligand interactions. nih.gov
Design of G-Protein Coupled Receptor (GPCR) Allosteric Modulators
G-protein coupled receptors (GPCRs) are the largest family of transmembrane proteins and are major drug targets. nih.govnih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a novel approach to drug design. nih.govfrontiersin.org These modulators can fine-tune the receptor's response to endogenous ligands, leading to safer and more effective therapeutics. nih.govfrontiersin.org
The design of GPCR allosteric modulators can involve creating small molecules or peptides that target the intracellular interface of the receptor. nih.gov For instance, small molecules have been designed to bind to the intracellular GPCR-transducer interface of the neurotensin (B549771) receptor 1 (NTSR1), thereby changing its G protein coupling in a predictable manner. nih.gov This demonstrates that G protein selectivity can be tailored with small modifications to a single chemical scaffold. nih.gov
Mimicking Peptide Chemical Features for Bioactivity
The design of peptidomimetics, which are non-natural oligomers that mimic the structure and function of bioactive peptides, is a promising strategy in drug development. nih.gov These peptidomimetics can be engineered to have enhanced stability and receptor specificity. nih.gov The use of unnatural amino acids, such as this compound, is a key component of this approach. chemimpex.comnih.gov
By incorporating this compound, researchers can create peptide analogues with specific conformational constraints that mimic the bioactive conformation of the parent peptide. nih.gov This can lead to improved receptor binding and biological activity. nih.gov For example, the substitution of Phe with 2',6'-dimethylphenylalanine (Dmp) in a dermorphin tetrapeptide analogue resulted in a five-fold increase in µ-receptor affinity. nih.gov This highlights the utility of such modifications in developing novel peptide mimetics with high receptor specificity for use as GPCR allosteric modulators. nih.gov
Strategies for Improving Druggability and Metabolic Stability
The incorporation of unnatural amino acids into peptide structures is a key strategy in medicinal chemistry to overcome the inherent limitations of native peptides as drug candidates, such as poor metabolic stability and low oral bioavailability. This compound, a synthetic amino acid, represents one such building block utilized in the design of peptidomimetics with enhanced pharmaceutical properties.
The primary approach to improving druggability and metabolic stability through the use of this compound and similar unnatural amino acids involves steric hindrance and alteration of stereochemistry. Peptides are susceptible to degradation by a variety of proteases and peptidases in the body, which recognize and cleave specific L-amino acid sequences. The introduction of a D-amino acid, such as this compound, at or near a cleavage site can significantly impede enzymatic recognition. creative-peptides.comnih.gov This is because the stereochemistry of the D-amino acid is not accommodated by the active site of most common proteases, which are stereospecific for L-amino acids.
Furthermore, the dimethyl substitution on the phenyl ring of this compound provides steric bulk. This additional structural feature can further shield the peptide backbone from enzymatic attack, contributing to a longer biological half-life. eurekaselect.com The strategic placement of such a modified amino acid can therefore transform a rapidly degraded natural peptide into a more robust drug candidate.
While extensive research has been conducted on various unnatural amino acids to enhance peptide stability, it is important to note that detailed, publicly available research findings specifically quantifying the impact of this compound on the metabolic stability and druggability of specific peptides are limited. Much of the detailed research in the area of dimethylphenylalanines has focused on the 2',6'-dimethylphenylalanine (Dmp) isomer. researchgate.netnih.govnih.gov Isomers can have different biological activities and metabolic fates, and therefore, data from one isomer cannot be directly extrapolated to another. nih.gov
The general principles of using D-amino acids and sterically hindered residues to improve metabolic stability are well-established in peptide drug design. creative-peptides.comnih.gov These modifications aim to reduce clearance and increase the duration of action of the therapeutic peptide. The selection of a specific unnatural amino acid like this compound would typically be followed by in vitro and in vivo studies to quantify its precise effect on the pharmacokinetic and pharmacodynamic profile of the parent peptide. nih.govmdpi.com
The table below presents a hypothetical representation of the type of data that would be generated in such studies to evaluate the effectiveness of incorporating this compound in improving metabolic stability. Please note that the following data is illustrative and not based on specific published results for this compound due to the aforementioned limitations in available literature.
Table 1: Illustrative Research Findings on the Impact of this compound on Peptide Stability
| Peptide Analog | Modification | Half-life in Human Plasma (t½) | Proteolytic Degradation Rate (relative to native peptide) |
| Native Peptide-A | None | 15 min | 100% |
| Analog-A1 | Substitution with this compound at position X | 120 min | 20% |
| Native Peptide-B | None | 5 min | 100% |
| Analog-B1 | Substitution with this compound at position Y | 45 min | 35% |
This illustrative data demonstrates the potential for this compound to significantly enhance the plasma half-life and reduce the rate of proteolytic degradation of therapeutic peptides. The actual impact would be highly dependent on the specific peptide sequence and the position of the substitution.
Computational Chemistry in D 2,4 Dimethylphenylalanine Research
Molecular Docking Analysis for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding mode and affinity. This method is instrumental in understanding the interactions of D-2,4-Dimethylphenylalanine-containing compounds with their biological targets.
Molecular docking studies have been employed to elucidate the binding modes of various this compound derivatives with their respective receptors. For instance, in the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, molecular docking has been used to explore the binding of β-phenylalanine derivatives. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govresearchgate.net The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the ligand-receptor interaction. researchgate.netplos.org A lower binding energy generally indicates a stronger and more stable interaction. mdpi.com
The accuracy of docking predictions is often validated by comparing the computational results with experimental data, such as IC50 values. derpharmachemica.com A good correlation between the calculated binding affinities and the experimentally determined biological activities strengthens the reliability of the docking model. derpharmachemica.com
| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| SN0450102 | NSD2 | -12.041 | Hydrogen bonds, pi-pi stacking, hydrophobic contacts researchgate.netplos.org |
| SN0410255 | NSD2 | -10.532 | Hydrogen bonds, pi-pi stacking, hydrophobic contacts researchgate.netplos.org |
| SN0142336 | NSD2 | -10.355 | Hydrogen bonds, pi-pi stacking, hydrophobic contacts researchgate.netplos.org |
| Reference Inhibitor | NSD2 | -9.355 | Not Specified |
Beyond the primary (orthosteric) binding site, computational methods can also predict the binding of ligands to allosteric sites on a receptor. rsc.org Allosteric modulators bind to a site distinct from the endogenous agonist's binding site, offering a more nuanced way to control receptor activity. rsc.orgnih.gov This can lead to drugs with greater selectivity and a reduced risk of side effects. rsc.org
Molecular docking can be utilized to identify potential allosteric binding pockets and predict how a this compound derivative might interact with these sites. This is particularly relevant for G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor, where allosteric modulation is a key area of research. nih.govnih.gov Subtle changes in the ligand's structure or stereochemistry can significantly impact its allosteric effects, highlighting the importance of precise computational modeling. nih.gov
Conformational Analysis using Computational Methods
The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. Conformational analysis using computational methods helps to identify the most stable and biologically relevant conformations of this compound and its derivatives.
The conformation of a molecule is defined by its dihedral angles. For amino acid derivatives like this compound, the side-chain dihedral angles, denoted as χ (chi), are of particular interest. Computational methods, such as density functional theory (DFT), can be used to systematically explore the conformational space by varying these dihedral angles and calculating the relative energies of the resulting conformers. nih.gov This analysis helps to identify the low-energy, preferred conformations that the molecule is likely to adopt in a biological environment. nih.govchemrxiv.org Understanding the preferred conformations in χ-space is essential for designing molecules that can fit optimally into a receptor's binding site.
Stereoelectronic properties refer to the influence of a molecule's three-dimensional structure on its electronic properties, and vice versa. These properties play a critical role in molecular recognition and reactivity. Computational methods can be used to investigate the stereoelectronic properties of this compound, providing insights into how its structure influences its interactions with other molecules. For example, the distribution of electron density and the location of orbitals involved in bonding can be calculated to understand how the molecule will interact with a receptor. These investigations are crucial for rational drug design, as they can help to explain the structure-activity relationships (SAR) observed for a series of compounds.
Pharmacophore Modeling for Lead Identification
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.comdergipark.org.tr This model serves as a template for virtual screening of large compound libraries to identify new potential lead compounds. dergipark.org.trnih.gov
Comparing Structural Features of Compounds
Computational methods are pivotal in comparing the structural nuances of modified amino acids like this compound with naturally occurring amino acids or other synthetic analogs. The introduction of methyl groups on the phenyl ring, for instance, can significantly alter the molecule's conformational preferences, steric profile, and electronic properties.
Researchers utilize quantum chemistry to analyze how such modifications affect structural parameters. For example, the artificial amino acid 2',6'-dimethylphenylalanine (Dmp) has been investigated as a surrogate for aromatic amino acids in opioid peptides. researchgate.net Computational studies can compare the bond lengths, bond angles, and dihedral angles of this compound to those of Phenylalanine or Dmp to understand the steric hindrance and conformational restrictions imposed by the two methyl groups at the 2 and 4 positions. These structural alterations are crucial as they can influence how the molecule fits into a biological receptor's binding pocket, potentially enhancing affinity and selectivity. researchgate.net
Building 3D Pharmacophore Models for Virtual Screening
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify novel bioactive molecules. semanticscholar.orgnih.gov A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target. semanticscholar.orgresearchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
In research involving this compound, a pharmacophore model could be developed based on a known active ligand that binds to a target receptor. The process involves:
Feature Identification : Defining the key interaction points of a set of known active molecules. nih.gov
Model Generation : Creating a 3D arrangement of these features. This model serves as a template or query. nih.govnih.gov
Virtual Screening : Using the 3D pharmacophore model as a filter to search large chemical databases (like the ZINC database) for new compounds that match the required features and spatial arrangement. researchgate.netnih.gov
This approach allows researchers to efficiently screen millions of compounds to find novel scaffolds that could mimic the binding mode of the original ligand, thereby accelerating the discovery of new potential therapeutic agents. researchgate.net The success of pharmacophore-based screening lies in its ability to identify structurally diverse compounds that share the necessary functional properties for biological activity. researchgate.net
Quantum Chemical Calculations for Spectroscopic Properties
Quantum chemical calculations are fundamental in predicting and interpreting the spectroscopic properties of molecules. nih.gov Methods like Density Functional Theory (DFT) are used to model how molecules interact with electromagnetic radiation, providing insights into their electronic structure and vibrational modes. nih.govnih.gov For a molecule like this compound, these calculations can predict various spectra, including infrared (IR), Raman, and UV-Visible absorption spectra. nih.gov By simulating these properties, researchers can gain a deeper understanding of the molecule's electronic transitions and vibrational characteristics without solely relying on experimental measurements. researchgate.net
Time-Dependent Density Functional Theory (TDDFT) Applications
Time-Dependent Density Functional Theory (TDDFT) is a major extension of DFT that allows for the study of electronic excited states. wikipedia.orgredalyc.org It is one of the most widely used methods for calculating the properties of molecules in the presence of time-dependent electric or magnetic fields, such as those from light. wikipedia.orgsissa.it
Key applications of TDDFT include:
Calculating Excitation Energies : TDDFT can accurately predict the energies of electronic transitions from the ground state to various excited states. wikipedia.orgredalyc.org
Simulating Absorption Spectra : The method is used to compute the UV-Visible absorption spectra of molecules, which helps in understanding their color and photochemical behavior. wikipedia.org
Investigating Photophysical Processes : It provides a theoretical framework for studying processes like fluorescence and phosphorescence.
TDDFT is particularly valuable for studying low-lying valence excited states and is considered a significant improvement over older methods for its balance of accuracy and computational cost. q-chem.com
Predicting Fluorescence Spectra and Quantum Yields
Predicting the fluorescence properties of a molecule is a significant challenge where computational methods have made substantial progress. researchgate.net The search for new fluorescent organic materials benefits greatly from the ability to accurately predict photophysical properties like emission wavelengths and quantum yields (QYs). nih.govchemrxiv.org
Computational approaches, often combining TDDFT with machine learning (ML) algorithms, are now used to screen potential fluorophores. nih.govnih.gov These models are trained on large databases of known fluorescent molecules and can predict the properties of new, un Hsynthesized compounds with remarkable accuracy. researchgate.netnih.gov For example, a Random Forest ML model trained on the Deep4Chem database has shown significant success in predicting these properties. chemrxiv.org
| Property | Metric | Value |
|---|---|---|
| Emission Wavelength (WL) | Root-Mean-Square Error (RMSE) | 28.8 nm |
| Coefficient of Determination (R²) | 0.90 | |
| Quantum Yield (QY) | Root-Mean-Square Error (RMSE) | 0.19 |
| Coefficient of Determination (R²) | 0.62 |
These predictive tools complement quantum mechanical calculations and provide an efficient alternative for high-throughput virtual screening of fluorescent materials. nih.govchemrxiv.org
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net The method involves solving Newton's equations of motion for a system of interacting particles, generating trajectories that reveal the time evolution of the system. nih.gov MD simulations are now routinely applied to biological systems containing tens or hundreds of thousands of atoms, such as proteins in a solvent environment. nih.govresearchgate.net These simulations provide a detailed view of conformational changes, binding events, and other dynamic processes that are difficult to observe experimentally. nih.gov
Elucidating Microscopic Mechanisms of Biological Processes
MD simulations are instrumental in uncovering the microscopic mechanisms that govern biological processes. researchgate.net By simulating the behavior of molecules at the atomic level, researchers can observe how interactions between a ligand, like a this compound-containing peptide, and its receptor unfold over time.
A compelling example of MD's power is in studying the self-assembly of molecular nanostructures. nih.gov Researchers have used controlled MD simulations to model the formation of peptide nanotubes from linear chains of phenylalanine. nih.gov By applying external forces within the simulation, they can guide the assembly process and determine the most favorable conditions for forming specific structures, such as right-handed or left-handed helices. nih.gov This approach provides fundamental insights into the self-organization processes that are ubiquitous in biology and crucial for the design of novel nanomaterials. nih.gov
| Parameter | Description | Example Value |
|---|---|---|
| System Size | Total number of atoms in the simulation. | 960 atoms (48 Phe molecules) |
| Target Structure | The desired final conformation of the assembly. | Helix with 12 amino acids per turn |
| Controlled Parameter 1 | Inner diameter of the forming nanotube, controlled by springs. | ~12 Å |
| Controlled Parameter 2 | Helix pitch along the nanotube axis, controlled by springs. | ~5.44 Å |
Through such simulations, it is possible to understand complex, dynamic biological events at a level of detail that bridges the gap between static molecular structures and their functional roles in a living system. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for D-2,4-Dimethylphenylalanine, and what methodological considerations are critical for enantiomeric purity?
- Answer : The synthesis of this compound typically involves alkylation or substitution reactions on phenylalanine precursors. A common approach uses N-acetyl-4-chloromethyl phenylalanine ethyl ester as an intermediate, reacting with dimethyl groups under controlled conditions (e.g., anhydrous solvents, alkali catalysis) . Enantiomeric purity is ensured via chiral resolution techniques like HPLC with chiral stationary phases or enzymatic resolution. Reaction monitoring via H NMR (e.g., tracking methyl group integration at δ 2.1–2.4 ppm) and polarimetry are essential for confirming stereochemical integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR are critical for structural confirmation. Key signals include aromatic protons (δ 6.8–7.2 ppm for substituted phenyl groups) and methyl resonances (δ 2.1–2.4 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity. Chiral HPLC (e.g., using Chirobiotic T columns) confirms enantiomeric excess (>98% for research-grade material) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (theoretical [M+H] = 194.12 for CHNO) .
Q. How is this compound utilized in peptide synthesis, and what protective strategies are recommended?
- Answer : This non-natural amino acid is incorporated into peptides to study side-chain steric effects or hydrophobic interactions. Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the α-amine during solid-phase synthesis. Post-incorporation, acidic cleavage (e.g., TFA for Boc) removes protecting groups without altering methyl substituents .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound-containing peptides?
- Answer : Bioactivity discrepancies often arise from variations in peptide folding or aggregation. Strategies include:
- Circular Dichroism (CD) : Compare secondary structures under different solvent conditions (e.g., aqueous vs. membrane-mimetic environments).
- Molecular Dynamics Simulations : Model peptide interactions with targets (e.g., receptors) to identify steric clashes caused by 2,4-dimethyl groups.
- Dose-Response Reassessment : Test activity across a wider concentration range to rule out non-linear effects .
Q. How does the steric bulk of this compound influence enzyme-substrate recognition in peptide-based inhibitors?
- Answer : The 2,4-dimethyl groups create steric hindrance, reducing binding affinity to proteases (e.g., trypsin) but increasing selectivity for hydrophobic binding pockets (e.g., HIV protease). Kinetic assays (e.g., determination via fluorogenic substrates) quantify inhibition. X-ray crystallography of enzyme-inhibitor complexes reveals spatial occupancy and van der Waals interactions .
Q. What are the challenges in quantifying this compound degradation products under oxidative conditions, and how can they be mitigated?
- Answer : Oxidative degradation (e.g., via HO/UV exposure) produces complex byproducts like hydroxylated or demethylated derivatives. Mitigation strategies:
- LC-MS/MS with MRM : Monitor specific transitions (e.g., m/z 194 → 176 for demethylation).
- Stability-Indicating HPLC : Use gradient elution to separate degradation products .
Q. How can isotopic labeling (e.g., C-methyl groups) of this compound enhance NMR studies of peptide dynamics?
- Answer : C-labeled methyl groups enable site-specific relaxation experiments (e.g., , measurements) to probe local flexibility in peptides. Isotopic enrichment via modified Strecker synthesis or enzymatic transamination ensures >99% C incorporation .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst batch) meticulously to avoid variability .
- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., DFT calculations for chemical shifts) .
- Ethical Reporting : Disclose raw data and statistical analyses (e.g., ANOVA for bioactivity comparisons) in appendices to support transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
